

Unveiling the Antineoplastic Potential of 3-Pyridinemethanol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Pyridinemethanol

Cat. No.: B1662793

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the anticancer properties of various **3-Pyridinemethanol** derivatives. It offers a comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Derivatives of **3-Pyridinemethanol** have emerged as a promising class of compounds in the landscape of anticancer drug discovery. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent agents targeting various cancer cell lines. This guide summarizes key findings from recent studies, offering a comparative perspective on their antineoplastic activities.

Comparative Efficacy of 3-Pyridinemethanol Derivatives

The anticancer activity of several novel **3-Pyridinemethanol** derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below for comparison.

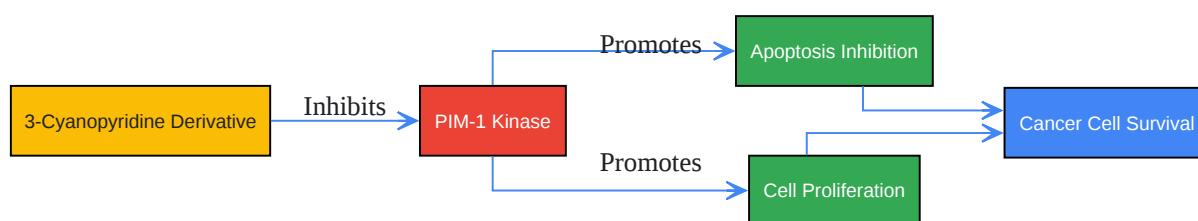
Derivative Class	Compound	Cancer Cell Line	IC50 (μM)	Reference
Pyridine-Thiazole Hybrids	Compound 3	HL-60 (Leukemia)	0.57	[1]
Compound 4	60 cancer cell lines	Growth inhibition >50% at 10 μM	[1]	
3-Cyanopyridine Derivatives	Compound 7h	MCF-7 (Breast Cancer)	1.89	[2]
Compound 8f	MCF-7 (Breast Cancer)	1.69	[2]	
1,2,3-Triazolyl-Pyridine Hybrids	Compound 6	HepG2 (Liver Cancer)	Lower than Doxorubicin (3.56 μg/mL)	[3]
Compound 7	HepG2 (Liver Cancer)	Lower than Doxorubicin (3.56 μg/mL)	[3]	
Pyridone Derivatives	Compound 1	HepG2 (Liver Cancer)	4.5	[4]
Compound 1	MCF-7 (Breast Cancer)	> 4.5	[4]	
Pyridine Derivatives	Compound 2	HepG2 (Liver Cancer)	> 4.5	[4]
Thiadiazole-Triazole-Pyridine Hybrids	Compounds C1-C6	MCF-7 (Breast Cancer)	90.02 - 190.0 (μg/mL)	[5]
1,2,4-Triazole-Pyridine Hybrids	Compounds TP1-TP7	B16F10 (Melanoma)	41.12 - 61.11	[6][7]

Mechanisms of Antineoplastic Action

The anticancer effects of **3-Pyridinemethanol** derivatives are exerted through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of PIM-1 Kinase

Certain 3-cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell survival and proliferation.^[2]

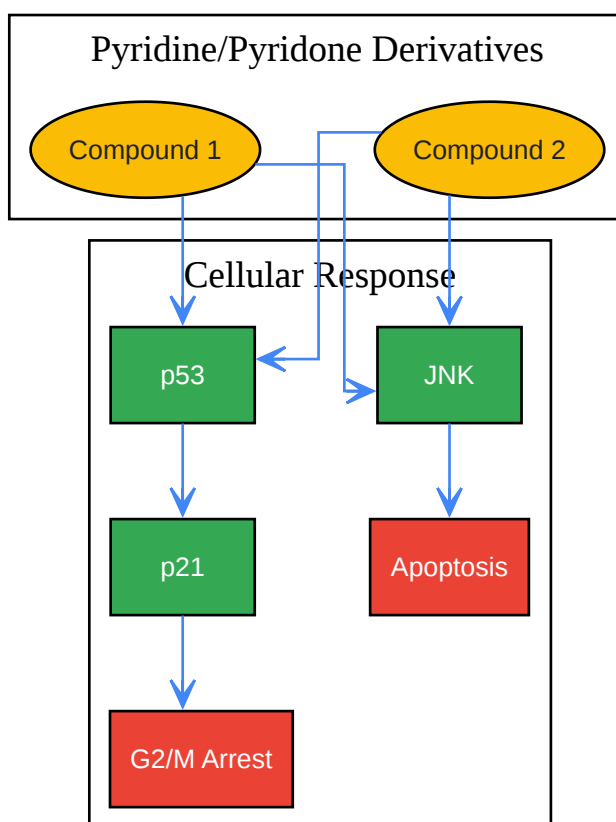


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Caption: Inhibition of PIM-1 Kinase by 3-Cyanopyridine Derivatives.

Induction of G2/M Cell Cycle Arrest and Apoptosis

Novel pyridine and pyridone compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in liver and breast cancer cells.^[4] This is achieved through the upregulation of tumor suppressor proteins p53 and p21, and the activation of the JNK signaling pathway.^[4]



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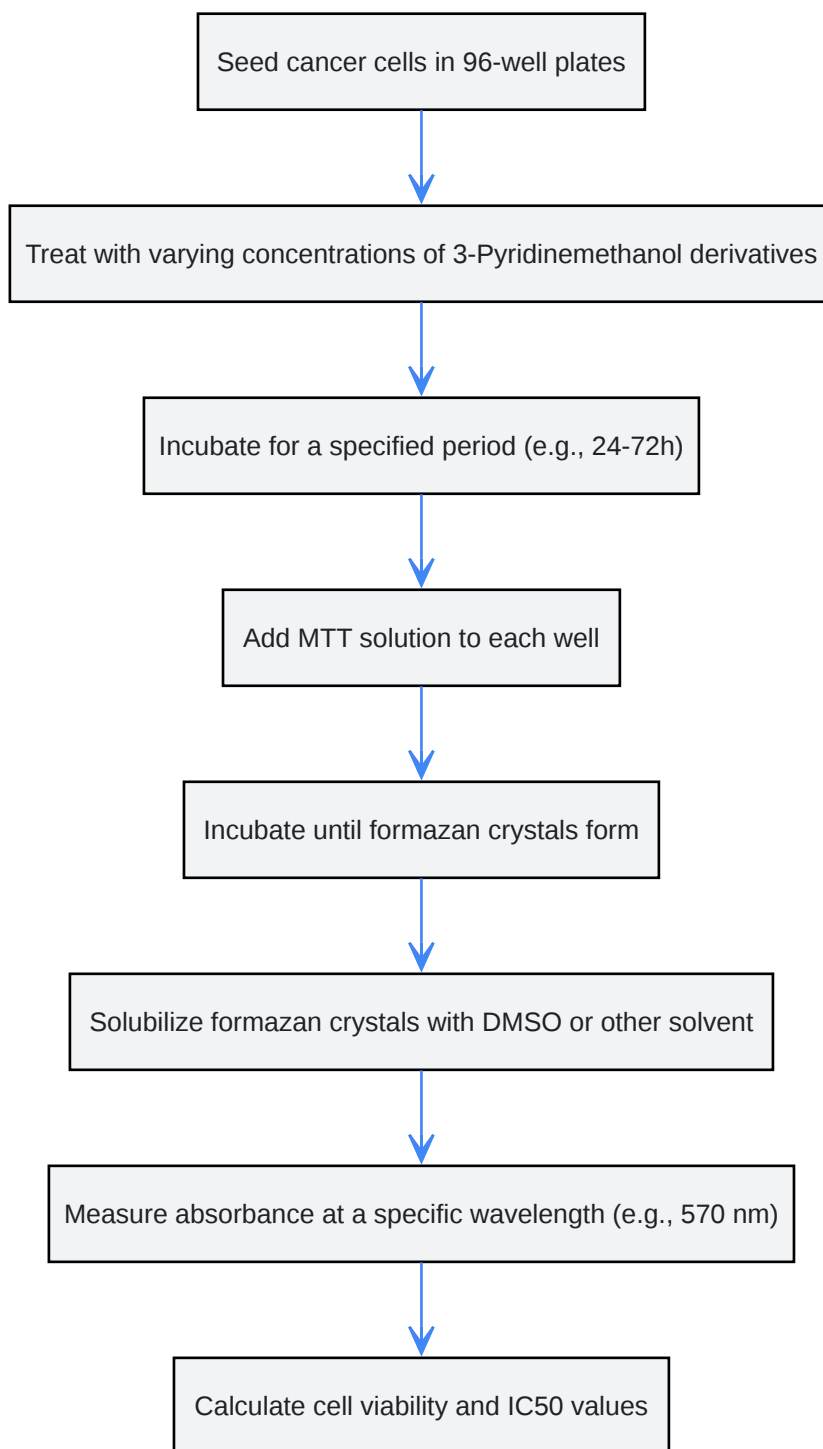
Caption: Induction of G2/M Arrest and Apoptosis by Pyridine/Pyridone Derivatives.

Experimental Protocols

The following are generalized experimental protocols for key assays used to assess the antineoplastic properties of **3-Pyridinemethanol** derivatives. For specific details, please refer to the cited literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.



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